molecular formula C21H26N2O B4183158 2-(4-biphenylyl)-N-[2-(1-piperidinyl)ethyl]acetamide

2-(4-biphenylyl)-N-[2-(1-piperidinyl)ethyl]acetamide

Cat. No.: B4183158
M. Wt: 322.4 g/mol
InChI Key: STXHIUNMMPFDIB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-biphenylyl)-N-[2-(1-piperidinyl)ethyl]acetamide involves multiple steps. One common method starts with the Friedel-Crafts acylation of biphenyl to introduce an acyl group. This intermediate is then reacted with piperidine and ethylamine under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process often includes steps like crystallization and purification to obtain the final pharmaceutical-grade product .

Chemical Reactions Analysis

Types of Reactions

2-(4-biphenylyl)-N-[2-(1-piperidinyl)ethyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce secondary amines or alcohols .

Scientific Research Applications

2-(4-biphenylyl)-N-[2-(1-piperidinyl)ethyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by selectively binding to peripheral histamine H1 receptors, thereby blocking the action of histamine, a compound responsible for allergic symptoms. This inhibition prevents the cascade of allergic reactions, providing relief from symptoms like itching, swelling, and redness .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-biphenylyl)-N-[2-(1-piperidinyl)ethyl]acetamide is unique due to its high selectivity for peripheral H1 receptors and its minimal central nervous system penetration, which reduces the risk of sedation compared to other antihistamines .

Properties

IUPAC Name

2-(4-phenylphenyl)-N-(2-piperidin-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c24-21(22-13-16-23-14-5-2-6-15-23)17-18-9-11-20(12-10-18)19-7-3-1-4-8-19/h1,3-4,7-12H,2,5-6,13-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STXHIUNMMPFDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCNC(=O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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